molecular formula C22H23NO2 B1437767 4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE CAS No. 1040687-76-0

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE

Cat. No.: B1437767
CAS No.: 1040687-76-0
M. Wt: 333.4 g/mol
InChI Key: NHUGUWLUKQLNGA-UHFFFAOYSA-N
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Description

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. This compound is used in biotechnology, pharmaceuticals, and organic synthesis.

Preparation Methods

The synthesis of 4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE typically involves the reaction of aniline derivatives with phenoxy and propoxy substituents. One common method is the palladium-catalyzed amination of aryl halides with aniline derivatives . This reaction is carried out under mild conditions, making it suitable for large-scale industrial production. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide.

Chemical Reactions Analysis

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted aniline compounds.

Scientific Research Applications

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their conformation, thereby inhibiting their function .

Comparison with Similar Compounds

4-PHENOXY-N-(2-PROPOXYBENZYL)ANILINE can be compared with other similar compounds such as:

  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methyl)phenol These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of phenoxy and propoxy groups in this compound provides it with distinct properties that make it valuable in specific research and industrial applications .

Properties

IUPAC Name

4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-2-16-24-22-11-7-6-8-18(22)17-23-19-12-14-21(15-13-19)25-20-9-4-3-5-10-20/h3-15,23H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUGUWLUKQLNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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